N-(1,3-Benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-Benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide is a chemical compound that features a benzodioxole group attached to a fluorobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Sulfonamide Formation: The benzodioxole intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Quinones derived from the benzodioxole moiety.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-Benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-Benzodioxol-5-ylmethylene)amine
- 1-(1,3-Benzodioxol-5-yl)-2-butanamine
- 1-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)urea
Uniqueness
N-(1,3-Benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide is unique due to the presence of both a benzodioxole and a fluorobenzenesulfonamide moiety. This combination allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-11-2-4-12(5-3-11)21(17,18)16-8-10-1-6-13-14(7-10)20-9-19-13/h1-7,16H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKSLQWICNZZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201282 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.